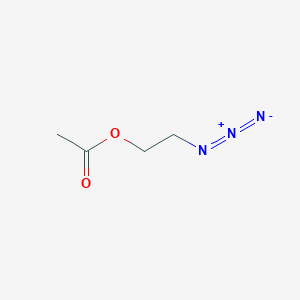
4-(4-methylpentyl)pyridine
説明
4-(4-methylpentyl)pyridine, also known as 4-MPP or 4-Methylpentylpyridine, is a heterocyclic organic compound with the molecular formula C7H13N. It is a colorless liquid that has a pungent odor and is used widely in the synthesis of a variety of compounds. 4-MPP is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. It is also used as a catalyst in the production of polymers and as a reagent in the synthesis of other heterocyclic compounds.
科学的研究の応用
Catalysis and Synthesis of Pyridines
- Rhodium-catalyzed methylation of pyridines, including those like 4-(4-methylpentyl)pyridine, is significant in organic chemistry, especially for drug discovery. This process utilizes methanol and formaldehyde, demonstrating an intersection between aromatic and non-aromatic compounds, allowing for unique reactivity patterns (Grozavu et al., 2020).
Chemical Reactions with Dichloromethane
- Pyridine derivatives react with dichloromethane (DCM) under ambient conditions to form methylenebispyridinium dichloride compounds. This is important for understanding the kinetics of reactions involving pyridine derivatives (Rudine et al., 2010).
Cognition-Enhancing Properties
- Certain pyridine derivatives, similar in structure to this compound, have shown positive effects in models of cognitive enhancement and anxiolytic activity, suggesting potential applications in treating cognitive disorders (Lin et al., 1997).
Agriculture and Horticulture
- Pyridine compounds, including derivatives like this compound, are used as plant growth retardants. They offer insights into the regulation of terpenoid metabolism concerning phytohormones and sterols, affecting cell division, elongation, and senescence (Grossmann, 1990).
Functionalization of Pyridines
- Pyridines can be converted into heterocyclic phosphonium salts for multiple bond-forming processes. This is relevant for creating diverse pyridine derivatives with applications ranging from pharmaceuticals to battery technologies (Dolewski et al., 2017).
Electron Transfer Studies
- The study of electron transfer in pyridine derivatives provides insights into fluorescence and electronic structures, relevant for understanding molecular interactions and reactions (Szydłowska et al., 2003).
Synthesis of Pyridine-based Ligands
- Synthesizing 4-functionalized pyridine-based ligands creates potential terdendate ligands for metal ions, which is crucial in the field of coordination chemistry (Vermonden et al., 2003).
Polarographic Behavior
- The polarographic study of pyridine N-oxides, including derivatives like this compound, helps in understanding electrochemical properties relevant in various scientific and industrial applications (Kubota & Miyazaki, 1962).
Catalytic Processes in Organic Reactions
- Understanding the role of pyridine in catalytic processes, such as the oxidation of alcohols, is essential for designing more effective oxidation catalysts (Steinhoff & Stahl, 2002).
Chemical Sensing and Optical Applications
- Pyridine derivatives are used in the synthesis of fluorescent poly(pyridine-imide) films, which have applications as chemosensors and in optical technologies (Liaw et al., 2007).
特性
IUPAC Name |
4-(4-methylpentyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-10(2)4-3-5-11-6-8-12-9-7-11/h6-10H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLJAHIMDRYVIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176782 | |
| Record name | 4-Isohexylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22241-38-9 | |
| Record name | 4-(4-Methylpentyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22241-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isohexylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022241389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Isohexylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-isohexylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.771 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ISOHEXYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AR2WEP62JT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![2-[(E)-2-cyclohexylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6596806.png)
![1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6596813.png)
